molecular formula C3H8S<br>CH3(CH2)2SH<br>C3H8S B107717 1-Propanethiol CAS No. 107-03-9

1-Propanethiol

Cat. No. B107717
CAS RN: 107-03-9
M. Wt: 76.16 g/mol
InChI Key: SUVIGLJNEAMWEG-UHFFFAOYSA-N
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Description

1-Propanethiol, also known as 1-PP, n-Propylmercaptan, or Mercaptan C3, is an alkyl mercaptan . It appears as a colorless liquid with a strong, offensive, cabbage-like odor . It is used widely in research areas and has a wide range of applications including cell biology, materials science, nanoscience, self-assembled monolayers (SAMs), nanoelectronics, and contact printing . It is also used as a chemical intermediate .


Molecular Structure Analysis

The molecular formula of 1-Propanethiol is CH₃CH₂CH₂SH . It has a molar mass of 76.16 g/mol . The structure consists of a three-carbon chain (propane) with a sulfur-hydrogen group (thiol) attached to one end .


Chemical Reactions Analysis

1-Propanethiol can be used as a self-assembled monolayer (SAM) on a variety of nanoparticles . The propyl species and sulfur elements can be formed due to the presence of a carbon-sulfur (C-S) bond in 1-PP . More detailed information about its chemical reactions would require specific experimental conditions or reactions of interest.


Physical And Chemical Properties Analysis

1-Propanethiol has a boiling point of 67-68°C, a melting point of -113°C, and a density of 0.820 g/mL at 25°C . It has a refractive index of n20/D 1.426 . It is less dense than water and slightly soluble in water . It is also highly flammable .

Scientific Research Applications

Solar Energy

The compound is employed to improve the thermal stability and light absorption of silver nanoparticles (AgNPs) in perovskite solar cells. This enhancement is crucial for increasing the efficiency of solar cells.

Each of these applications demonstrates the versatility of 1-Propanethiol in scientific research, contributing to advancements in various fields of study .

Safety and Hazards

1-Propanethiol is moderately toxic . It is highly flammable and gives off irritating or toxic fumes (or gases) in a fire . Prolonged inhalation of high concentrations may damage the respiratory system . It may cause sensitization or allergic reactions in sensitive individuals . It may cause discomfort if swallowed .

Future Directions

While specific future directions for 1-Propanethiol are not mentioned in the available resources, its wide range of applications in various research areas, including cell biology, materials science, nanoscience, self-assembled monolayers (SAMs), nanoelectronics, and contact printing , suggest that it will continue to be a valuable compound in these and potentially other fields.

Mechanism of Action

Target of Action

1-Propanethiol, also known as Propane-1-thiol, is an alkyl mercaptan that can be used as a self-assembled monolayer (SAM) on a variety of nanoparticles . The primary targets of 1-Propanethiol are these nanoparticles, where it forms a carbon-sulfur (C-S) bond .

Mode of Action

1-Propanethiol interacts with its targets (nanoparticles) by forming a self-assembled monolayer (SAM). This interaction is facilitated by the presence of a carbon-sulfur (C-S) bond in 1-Propanethiol . The formation of this SAM can improve the thermal stability and light absorption of nanoparticles, such as silver nanoparticles (AgNPs) .

Biochemical Pathways

In the biochemical pathway of 1-Propanethiol catabolism, propanethiol oxidoreductase (PTO) plays a critical role. PTO catalyzes the initial degradation of 1-Propanethiol, which is a pivotal step for the survival of certain microorganisms, such as Pseudomonas putida S-1, on 1-Propanethiol . PTO facilitates the oxidation of 1-Propanethiol, resulting in the production of H2S, H2O2, and propionaldehyde (PA) . PA undergoes gradual conversion to Succinyl-CoA, which is subsequently utilized in the tricarboxylic acid cycle .

Pharmacokinetics

For instance, 1-Propanethiol has a vapor pressure of 122 mmHg at 20 °C, suggesting that it can readily evaporate into the air . Its solubility in water is limited, which may affect its absorption and distribution in the body.

Result of Action

The action of 1-Propanethiol results in the formation of a self-assembled monolayer on the surface of nanoparticles, improving their thermal stability and light absorption . In the context of biodegradation, the action of 1-Propanethiol leads to the production of H2S, H2O2, and propionaldehyde, which are further metabolized in the cell .

Action Environment

The action of 1-Propanethiol can be influenced by environmental factors. For instance, it is highly flammable and gives off irritating or toxic fumes when exposed to fire . Moreover, its vapor is heavier than air and may travel along the ground, posing a risk of distant ignition . Therefore, safety measures should be taken when handling 1-Propanethiol to prevent exposure to fire or sparks .

properties

IUPAC Name

propane-1-thiol
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InChI

InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3
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InChI Key

SUVIGLJNEAMWEG-UHFFFAOYSA-N
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Canonical SMILES

CCCS
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Molecular Formula

C3H8S, Array
Record name PROPANETHIOLS
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Related CAS

6898-84-6 (hydrochloride salt)
Record name Propyl mercaptan
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DSSTOX Substance ID

DTXSID5026750
Record name 1-Propanethiol
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Molecular Weight

76.16 g/mol
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Physical Description

Propyl mercaptan appears as a colorless liquid with a strong, offensive odor. Moderately toxic. Flash point below 0 °F. Less dense than water and slightly soluble in water. Hence floats on water. Used as a chemical intermediate and a herbicide., Liquid, Colorless liquid with an offensive, cabbage-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with cabbage-like, sulfuraceous odour, Colorless liquid with an offensive, cabbage-like odor.
Record name PROPYL MERCAPTAN
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Boiling Point

153 °F at 760 mmHg (USCG, 1999), 67.8 °C, 67.00 to 68.00 °C. @ 760.00 mm Hg, 68 °C, 153 °F
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Flash Point

5 °F (USCG, 1999), -20 °C, -5 °F; -20.5 °C, -5 °F
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Solubility

Slight (NIOSH, 2023), Miscible in ethanol, ether; very soluble in acetone, SOL IN PROPYLENE GLYCOL, Soluble in ethanol, ether, acetone, benzene, In water, 1.90X10+3 mg/L at 25 °C, 1.9 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.190, soluble in water, alcohol, propylene glycol and oils, Slight
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Density

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.843 g/cu cm at 20 °C, Relative density (water = 1): 0.84, 0.842-0.847, 0.84
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Vapor Density

Relative vapor density (air = 1): 2.63
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Vapor Pressure

155 mmHg at 77 °F (NIOSH, 2023), 154.2 [mmHg], 154.2 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 20.7 (calculated), (77 °F): 155 mmHg
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Product Name

1-Propanethiol

Color/Form

COLORLESS, MOBILE LIQUID, Colorless liquid

CAS RN

79869-58-2, 107-03-9
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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Record name 1-PROPANETHIOL
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URL https://www.cdc.gov/niosh-rtecs/TZ6F63A0.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-171 °F (USCG, 1999), -113.3 °C, -113 °C, -172 °F
Record name PROPYL MERCAPTAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1399
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPYL MERCAPTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037
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Record name 1-Propanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-PROPANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-Propanethiol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0526.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.